molecular formula C22H29IN2O3 B1663974 1-Methylyohimbine CAS No. 5057-80-7

1-Methylyohimbine

Cat. No. B1663974
CAS RN: 5057-80-7
M. Wt: 496.4 g/mol
InChI Key: WJMMXLIYALYDFB-HXBJQTCSSA-N
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Description

1-Methylyohimbine is a biochemical . It’s structurally similar to Yohimbine, an alpha-2-adrenergic blocker and sympatholytic found in supplements . Yohimbine has been used as a mydriatic and in the treatment of impotence. It is also alleged to be an aphrodisiac .


Molecular Structure Analysis

The molecular structure of a compound like 1-Methylyohimbine can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide information about the arrangement of atoms in the molecule and their chemical bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-Methylyohimbine can be analyzed using various techniques. These properties include molecular weight, solubility, melting point, boiling point, and others . These properties can influence how the compound behaves in different environments and how it interacts with other substances .

Scientific Research Applications

1. Derivatives of 1-Methylyohimbine

  • 17α-O-Methylyohimbine : Identified as a new derivative from Amsonia elliptica roots, 17α-O-Methylyohimbine was isolated and characterized based on spectral data. This study contributes to the understanding of the chemical constituents of Amsonia elliptica and their potential applications in research and pharmacology (Sauerwein & Shimomura, 1990).

2. Molecular Actions and Interactions

  • Influence on DNA Methylation : Studies have explored the effects of DNA methylation inhibitors, such as azacitidine and decitabine, in treating solid tumors and hematological malignancies. These studies provide insights into the molecular mechanisms that could be relevant for 1-Methylyohimbine and its derivatives (Aparicio et al., 2009).

3. Physicochemical Properties and Biological Effects

  • Methylene Blue Study : Research on Methylene Blue (MB) offers insights into the physicochemical properties and biological effects of compounds like 1-Methylyohimbine. MB's planar structure, redox chemistry, ionic charges, and light spectrum characteristics dictate its biological effects and clinical applications, which could be similar in nature to those of 1-Methylyohimbine (Oz et al., 2011).

4. Neuropharmacological Effects

  • Yohimbine Studies : Research involving yohimbine, an α2-adrenoceptor antagonist, provides insights into the potential neuropharmacological effects of 1-Methylyohimbine. For instance, studies on yohimbine's impact on operant alcohol self-administration and reinstatement of alcohol seeking in rats might suggest similar pathways or receptors could be influenced by 1-Methylyohimbine and its derivatives (Marinelli et al., 2007).

properties

IUPAC Name

methyl (1S,15R,18S,19R,20S)-18-hydroxy-3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.HI/c1-23-17-6-4-3-5-14(17)15-9-10-24-12-13-7-8-19(25)20(22(26)27-2)16(13)11-18(24)21(15)23;/h3-6,13,16,18-20,25H,7-12H2,1-2H3;1H/t13-,16-,18-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMMXLIYALYDFB-HXBJQTCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4CC5C(CCC(C5C(=O)OC)O)CN4CC3.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1[C@@H]4C[C@H]5[C@@H](CC[C@@H]([C@@H]5C(=O)OC)O)CN4CC3.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964791
Record name Methyl 17-hydroxy-1-methylyohimban-16-carboxylate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylyohimbine

CAS RN

5057-80-7
Record name Yohimban-16-carboxylic acid, 17-hydroxy-1-methyl-, methyl ester, monohydriodide, (16α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5057-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylyohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 17-hydroxy-1-methylyohimban-16-carboxylate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Finch, CW Gemenden, IHC Hsu, A Kerr… - Journal of the …, 1965 - ACS Publications
… the observation that 1 -methylyohimbine pseudoindoxyl (pKf 5.30) is a weaker base than yohimbine pseudo- … 1-Methylyohimbine Pseudoindoxyl. …
Number of citations: 82 pubs.acs.org

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